

An In-depth Technical Guide to the Spectral Data of Trimethyl Orthovalerate

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Compound of Interest

Compound Name: Trimethyl orthovalerate

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **trimethyl orthovalerate** (CAS No. 13820-09-2). The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is an orthoester with the molecular formula $C_8H_{18}O_3$ and a molecular weight of 162.23 g/mol ^{[1][2]} Its structure is characterized by a central carbon atom bonded to a butyl group and three methoxy groups.

Caption: Chemical structure of **trimethyl orthovalerate**.

Spectroscopic Data

The following sections present the key spectral data for **trimethyl orthovalerate**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **trimethyl orthovalerate** provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.17	s	9H	-	3 x -OCH ₃
1.55	t	2H	7.5	-CH ₂ -C(OCH ₃) ₃
1.35	m	2H	-	-CH ₂ -CH ₂ -C(OCH ₃) ₃
0.90	t	3H	7.3	CH ₃ -CH ₂ -

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
113.8	C(OCH ₃) ₃
49.3	-OCH ₃
35.8	-CH ₂ -C(OCH ₃) ₃
27.5	-CH ₂ -CH ₂ -C(OCH ₃) ₃
22.8	CH ₃ -CH ₂ -
14.1	CH ₃ -

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **trimethyl orthovalerate** is characterized by strong C-O stretching vibrations.

Key IR Absorption Peaks

Wavenumber (cm ⁻¹)	Assignment
2958	C-H stretch (alkane)
2874	C-H stretch (alkane)
1466	C-H bend (alkane)
1188	C-O stretch (orthoester)
1088	C-O stretch (orthoester)
1040	C-O stretch (orthoester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Major Peaks in the Mass Spectrum

m/z	Relative Intensity (%)	Assignment
131	100	[M - OCH ₃] ⁺
101	85	[M - C ₄ H ₉] ⁺
71	40	[C ₅ H ₁₁] ⁺
55	30	[C ₄ H ₇] ⁺
43	55	[C ₃ H ₇] ⁺

Experimental Protocols

The spectral data presented in this guide were obtained from public spectral databases. While the specific experimental parameters for each spectrum are not provided in detail within these databases, the following sections outline the general methodologies for obtaining such data.

NMR Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **trimethyl orthovalerate**, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

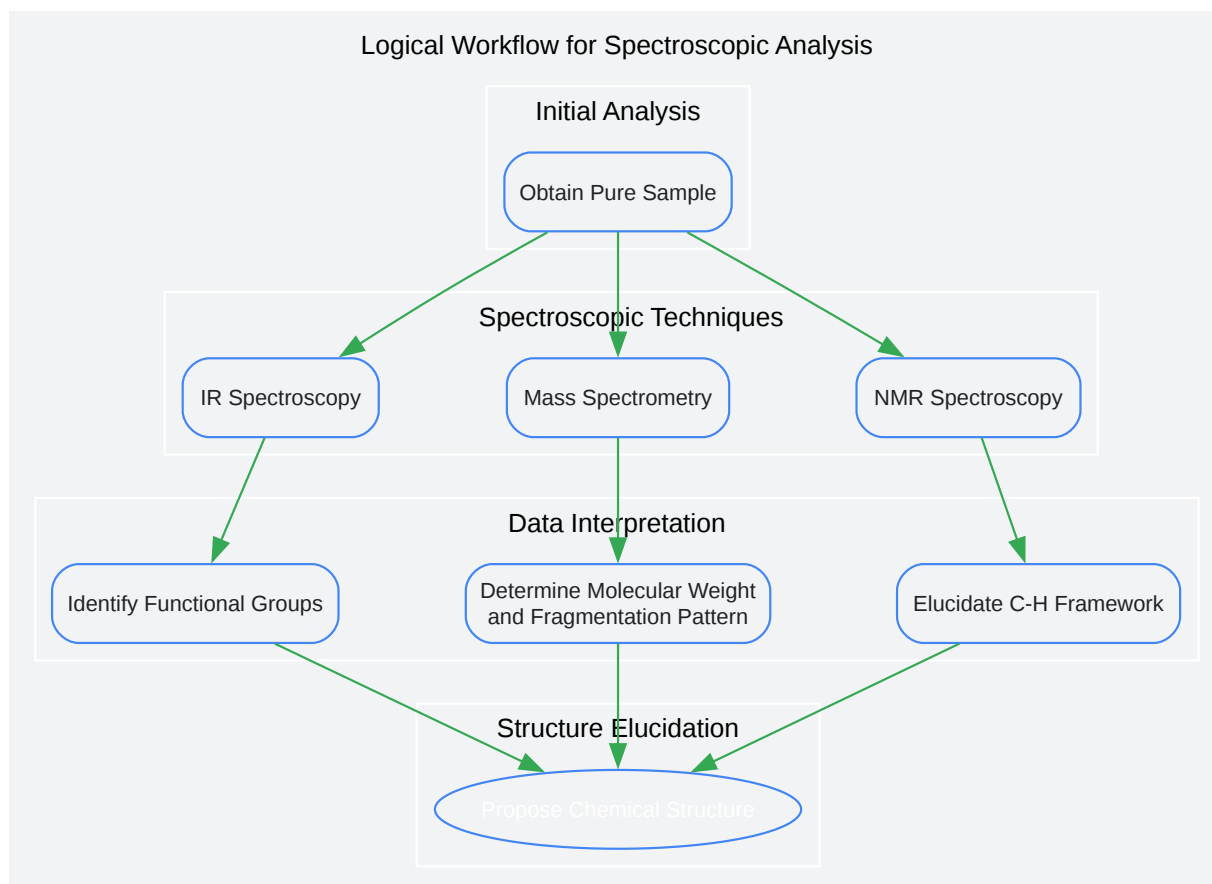
Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like **trimethyl orthovalerate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Trimethyl orthovalerate | C₈H₁₈O₃ | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
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